molecular formula C10H16ClNS B1426472 N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride CAS No. 115335-02-9

N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride

Cat. No. B1426472
CAS RN: 115335-02-9
M. Wt: 217.76 g/mol
InChI Key: NOEXJQYITLGFFS-UHFFFAOYSA-N
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Description

“N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride” is a chemical compound with the CAS Number: 115335-02-9. Its linear formula is C10 H15 N S . Cl H .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-2-[(4-methylphenyl)sulfanyl]ethanamine hydrochloride. The InChI code is 1S/C10H15NS.ClH/c1-9-3-5-10(6-4-9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.76 . It is a solid at room temperature .

Scientific Research Applications

  • Isotope Enriched Derivatives :

    • (Yilmaz & Shine, 1988) describe the preparation of isotopically enriched derivatives of N-methyl-2-(4-nitrophen[18O]oxy)ethanamine, among others. These derivatives are important for studies requiring labeled compounds.
  • Chromatography and Mass Spectrometry Method Development :

    • (Poklis et al., 2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining certain N-benzyl phenethylamine derivatives in human serum, demonstrating the compound's relevance in analytical chemistry.
  • Chiral, Conformationally Mobile Tripodal Ligands :

    • (Canary et al., 1998) focused on the synthesis of ligands related to N-methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride and their complex formation with ZnII and CuII salts, highlighting their potential in coordination chemistry.
  • Synthesis of Nonbenzenoid Analogs of Biogenic Amine :

    • (Kurokawa, 1983) synthesized 2-(4-azulenyl)ethanamine derivatives, analogs of biologically active amines, including studies on their enzyme activity, suggesting potential biological applications.
  • Characterization of Multifunctional Biocides :

    • (Walter & Cooke, 1997) discuss 2-(Decylthio)Ethanamine Hydrochloride, a compound similar in structure, as a multifunctional biocide with broad spectrum activity against various microorganisms, highlighting its importance in environmental and industrial applications.
  • Metabolism of Psychoactive Substances :

    • (Nielsen et al., 2017) studied the metabolism of NBOMe compounds, which are structurally related, focusing on the role of cytochrome P450 enzymes. This research is crucial for understanding the metabolic pathways of similar compounds.
  • Antiamoebic Activity of Chalcones :

    • (Zaidi et al., 2015) synthesized chalcones bearing N-substituted ethanamine tails and evaluated their antiamoebic activity, showing the therapeutic potential of such compounds.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-methyl-2-(4-methylphenyl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9-3-5-10(6-4-9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEXJQYITLGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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